3-(4-Bromo-2-fluorobenzylidene)azetidine
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Overview
Description
3-(4-Bromo-2-fluorobenzylidene)azetidine is a chemical compound with the molecular formula C10H9BrFN. It is a member of the azetidine family, which is known for its four-membered nitrogen-containing ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-fluorobenzylidene)azetidine typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with azetidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromo-2-fluorobenzylidene)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .
Scientific Research Applications
3-(4-Bromo-2-fluorobenzylidene)azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorobenzylidene)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- 3-(4-Chloro-2-fluorobenzylidene)azetidine
- 3-(4-Bromo-2-chlorobenzylidene)azetidine
- 3-(4-Bromo-2-methylbenzylidene)azetidine
Comparison: Compared to similar compounds, 3-(4-Bromo-2-fluorobenzylidene)azetidine is unique due to the presence of both bromine and fluorine atoms on the benzylidene moiety. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H9BrFN |
---|---|
Molecular Weight |
242.09 g/mol |
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methylidene]azetidine |
InChI |
InChI=1S/C10H9BrFN/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7/h1-4,13H,5-6H2 |
InChI Key |
OGMCKSLRIBIBRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(C=C(C=C2)Br)F)CN1 |
Origin of Product |
United States |
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